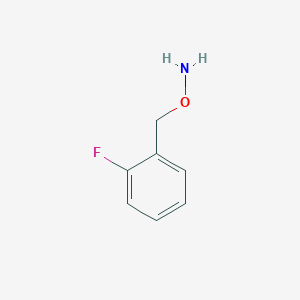

O-(2-Fluorobenzyl)hydroxylamine

Descripción general

Descripción

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties. It consists of a benzene ring attached to a carbon atom, which is bonded to a hydroxylamine group (-NH2OH) and a fluorine atom. This compound has shown promise in various applications, including biological, chemical, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Fluorobenzyl)hydroxylamine typically involves the reaction of 2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product . The general reaction scheme is as follows:

2-Fluorobenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

O-(2-Fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It

Actividad Biológica

O-(2-Fluorobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHFNO, features a hydroxylamine functional group attached to a 2-fluorobenzyl moiety. The presence of the fluorine atom may influence its reactivity and interaction with biological targets.

Research indicates that hydroxylamines can act as mechanism-based inhibitors for various enzymes. Specifically, this compound has been studied for its role in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, a crucial amino acid for T-cell function .

Inhibition of IDO1

This compound derivatives have shown promising results in inhibiting IDO1. In a study involving various hydroxylamine derivatives, O-benzylhydroxylamine was identified as a potent sub-micromolar inhibitor of IDO1. Modifications to the benzyl ring, particularly halogen substitutions, significantly enhanced inhibitor potency. The introduction of fluorine at the 2-position was found to maintain substantial inhibitory activity while potentially improving selectivity .

Anticancer Properties

The anticancer potential of this compound stems from its ability to modulate immune responses and inhibit tumor growth. The compound's low toxicity profile and high ligand efficiency make it an attractive candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

A comprehensive study on structure-activity relationships revealed that fluorinated derivatives exhibited varying degrees of potency against IDO1. For instance, halogen substitutions at different positions on the aromatic ring were systematically evaluated, leading to the identification of optimal configurations for enhanced biological activity .

| Compound | Position of Fluorine | IC (nM) | Comments |

|---|---|---|---|

| O-benzylhydroxylamine | - | 200 | Lead compound |

| This compound | 2 | 150 | Improved potency |

| O-(3-Fluorobenzyl)hydroxylamine | 3 | 300 | Reduced activity |

Pharmacokinetics and Bioavailability

Studies assessing the pharmacokinetic properties of this compound derivatives indicate favorable absorption and distribution characteristics. These compounds demonstrated good permeability across biological membranes, suggesting potential for oral bioavailability .

Propiedades

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.